7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is part of a broader class of purine analogues known for their diverse biological activities. A study by Kim et al. (1978) detailed the synthesis of imidazo[1,2-a]-s-triazine nucleosides, showcasing a method to create guanine analogues with potential antiviral properties. This process involves condensation and ring annulation steps to produce nucleoside and nucleotide derivatives, demonstrating the compound's role in synthesizing new chemical entities with potential biological applications Kim et al., 1978.
Anticancer and Antiviral Activities
The compound's derivatives have been explored for their biological activities, including antitumor and antiviral effects. Ueda et al. (1987) synthesized novel heterocycles related to this compound, revealing some derivatives' activity against P388 leukemia and their potential vascular relaxing effects. This suggests the compound's structural framework could be beneficial in developing new anticancer agents Ueda et al., 1987.
Psychotropic Potential
Chłoń-Rzepa et al. (2013) explored derivatives of the purine-2,6-dione framework for potential psychotropic activity. By modifying the substituents, they identified compounds with promising antidepressant and anxiolytic-like effects in animal models, indicating the chemical backbone's utility in neuropsychiatric drug development Chłoń-Rzepa et al., 2013.
Cardiovascular Activity
Further investigations into 8-alkylamino derivatives of purine-2,6-dione have shown significant cardiovascular effects, including antiarrhythmic and hypotensive activities. These findings, presented by Chłoń-Rzepa et al. (2004), underscore the compound's potential in developing cardiovascular therapeutics Chłoń-Rzepa et al., 2004.
Crystallographic and Theoretical Investigations
Yahyazadeh and Daneshmandi (2013) conducted a crystallographic and theoretical study on a related triazolo purine derivative, providing insight into the molecular structure and stability of these compounds. This research aids in understanding the compound's chemical behavior and potential interactions with biological targets Yahyazadeh & Daneshmandi, 2013.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the modification of mrna, particularly at the 5’ cap . The 5’ cap is a crucial component of mRNA, playing a significant role in its stability and translation .
Mode of Action
The compound is used in the post-synthetic modification of mRNA at the 5’ cap . This modification process involves a versatile enzymatic cascade for regioselective benzylation of various biomolecules . The compound, bearing a 4-chlorobenzyl group, is utilized for N7G-cap modification of mRNAs . This modification exclusively modifies mRNAs at the terminal N7G, producing mRNAs with functional 5’ caps .
Biochemical Pathways
The compound affects the biochemical pathways involved in mRNA translation . By modifying the 5’ cap of mRNA, it can alter the properties of the entire transcript selectively . This can lead to changes in protein production, potentially enhancing the therapeutic potential of mRNA-based treatments .
Result of Action
The modification of mRNA with this compound has been shown to increase protein production . In the case of the 4-chlorobenzyl group, protein production was increased to 139% during in vitro translation and to 128–150% in four different cell lines .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-5-31-11-10-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(21(30)25(18)4)12-15-6-8-16(22)9-7-15/h6-9,14H,5,10-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVCCLVKZLLOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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